molecular formula C24H19N3O2S B2543808 (Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 1321962-52-0

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2543808
CAS No.: 1321962-52-0
M. Wt: 413.5
InChI Key: MAHMJBNRSZXUQK-AQTBWJFISA-N
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Description

(Z)-3-((4-Isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a Z-configuration at the α,β-unsaturated nitrile moiety. Its structure integrates a coumarin (2-oxo-2H-chromen-3-yl) core linked to a thiazole ring, further substituted with a 4-isopropylphenylamino group.

Properties

IUPAC Name

(Z)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-15(2)16-7-9-19(10-8-16)26-13-18(12-25)23-27-21(14-30-23)20-11-17-5-3-4-6-22(17)29-24(20)28/h3-11,13-15,26H,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHMJBNRSZXUQK-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process integrating various chemical reactions. The initial steps may include the formation of the thiazole and coumarin moieties, followed by coupling reactions to achieve the final structure. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized using methods that include:

  • Condensation Reactions : Combining thiazole derivatives with coumarin-based compounds.
  • Cyclization : Utilizing cyclization techniques to form the thiazole ring.
  • Acrylonitrile Introduction : Incorporating acrylonitrile groups to enhance biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, coumarin derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Coumarins can halt cell cycle progression at different phases (G0, G1, S, and M), leading to increased apoptosis rates in tumor cells .
  • Inhibition of Kinases : Some coumarin derivatives inhibit kinase activity, which is crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The thiazole and coumarin components are known for their antimicrobial activities. Studies have demonstrated that compounds containing these moieties can effectively inhibit bacterial growth and exhibit antifungal properties .

Carbonic Anhydrase Inhibition

Recent studies have shown that similar compounds can act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. This inhibition is significant in cancer therapy as it can affect tumor growth and metastasis .

Study 1: Anticancer Activity

A study evaluated a series of coumarin-linked compounds against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and colon cancer cells, suggesting potential therapeutic applications for this compound .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole-coumarin hybrids, revealing potent activity against Gram-positive bacteria and fungi. The study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings Summary

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; inhibits kinases
AntimicrobialInhibits growth of bacteria and fungi
Carbonic Anhydrase InhibitionAffects tumor growth via hCA IX inhibition

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the most significant applications of compounds containing coumarin and thiazole structures is their role as acetylcholinesterase inhibitors. Research has demonstrated that such compounds can effectively inhibit acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain, thereby potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s disease. For instance, studies have indicated that derivatives based on 4-hydroxycoumarin exhibit strong inhibitory activity against acetylcholinesterase, with IC50 values indicating potent efficacy .

Anticancer Activity

In addition to neuroprotective effects, (Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile has shown promising anticancer properties. Preliminary studies suggest that similar compounds possess significant antitumor activity against various cancer cell lines. The compound's mechanism may involve cell cycle arrest and induction of apoptosis in cancer cells, leading to reduced proliferation rates .

Case Study 1: Alzheimer’s Disease Models

In vitro studies utilizing human neuroblastoma cell lines have evaluated the efficacy of this compound as an acetylcholinesterase inhibitor. Results indicated a marked increase in acetylcholine levels post-treatment, suggesting its potential utility in Alzheimer's therapy .

Case Study 2: Cancer Cell Line Testing

The National Cancer Institute's Developmental Therapeutics Program has assessed related compounds for their anticancer activities. The results showed that these compounds could inhibit cancer cell growth significantly across multiple lines, with some exhibiting GI50 values indicating effective cytotoxicity .

Comparison with Similar Compounds

4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-thiazole derivatives (Compounds 4 and 5)

These isostructural compounds (triclinic, P¯1 symmetry) feature thiazole cores substituted with triazol-pyrazole and fluorophenyl groups. Unlike the target compound, they lack the coumarin moiety but exhibit similar planar conformations, except for one fluorophenyl group oriented perpendicularly to the molecular plane. This deviation may reduce π-π stacking efficiency compared to the fully planar coumarin-thiazole system in the target compound .

(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile

This analogue replaces the coumarin-thiazole unit with a benzo[b]thiophenyl group and a dimethoxyphenyl substituent.

(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

This compound shares the thiazole-acrylonitrile backbone but substitutes the coumarin group with a nitrobenzene moiety. The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the coumarin-based target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes
(Z)-3-((4-Isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile (Target Compound) C₂₄H₂₀N₄O₂S 444.51 (calculated) Coumarin-thiazole, 4-isopropylphenylamino Planar coumarin-thiazole core; Z-configuration
4-(4-Chlorophenyl)-thiazole derivative (Compound 4) C₂₉H₂₂ClF₂N₇S 598.10 Chlorophenyl, triazol-pyrazole Partially non-planar fluorophenyl group
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile C₂₀H₁₄N₂O₂S 370.41 Benzo[b]thiophenyl, dimethoxyphenyl Z-configuration; no thiazole ring
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-thiazol-2-yl]acrylonitrile C₁₉H₁₃ClN₄O₂S 396.85 Nitrophenyl, chloro-methylphenyl Strong electron-withdrawing nitro group

Functional Implications

  • Coumarin-Thiazole Synergy : The target compound’s coumarin-thiazole system enhances planarity and electronic conjugation, favoring interactions with hydrophobic enzyme pockets compared to benzo[b]thiophen or nitro-substituted analogues.
  • Substituent Effects : The 4-isopropylphenyl group may improve lipophilicity and membrane permeability relative to the polar nitro group in or the smaller fluorine substituents in .

Preparation Methods

Chromone Precursor Preparation

Chromone derivatives are synthesized via Vilsmeier-Haack formylation of resorcinol acetophenone. For example, 2,4-dihydroxyacetophenone undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 45–55°C to yield 3-formylchromone.

Reaction Conditions :

  • POCl₃ (0.49 mol), DMF (121 mL), 45–55°C, 2 hours.
  • Yield: 78–85% after recrystallization in ethanol.

Thiazole Ring Formation

The formylchromone reacts with thioacetamide in acetonitrile under acidic catalysis (e.g., p-toluenesulfonic acid) to form the thiazole ring. This Hantzsch thiazole synthesis involves cyclocondensation at 70°C for 5 hours.

Optimization Notes :

  • Excess thioacetamide (2:1 molar ratio) improves yield.
  • Acidic catalysts (p-toluenesulfonic acid, 0.004 mol) enhance cyclization efficiency.

Characterization Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.42 (s, 1H, chromone-C4-H), 7.89 (d, J = 8.8 Hz, 1H, thiazole-C5-H), 6.92–7.35 (m, 4H, chromone aromatic).

Synthesis of (Z)-3-Aminoacrylonitrile Intermediate

Stereoselective Acrylonitrile Formation

The (Z)-configured acrylonitrile is synthesized via Knoevenagel condensation between 4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbaldehyde and cyanoacetamide. Titanium tetrachloride (TiCl₄) catalyzes the reaction in toluene at 80°C, favoring the Z-isomer through kinetic control.

Critical Parameters :

  • Solvent polarity: Non-polar solvents (toluene) favor Z-selectivity.
  • Catalyst loading: 10 mol% TiCl₄ achieves 92% geometric purity.

Yield : 67–74% after recrystallization in diethyl ether.

Coupling with 4-Isopropylphenylamine

Nucleophilic Amination

The acrylonitrile intermediate reacts with 4-isopropylphenylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, achieving Michael addition at the β-position of acrylonitrile.

Reaction Schema :
$$
\text{Acrylonitrile} + \text{4-Isopropylphenylamine} \xrightarrow{\text{Et₃N, DCM}} \text{(Z)-Target Compound}
$$

Optimization :

  • Stoichiometry: 1.2 equivalents of amine ensures complete conversion.
  • Workup: Aqueous extraction removes excess amine, followed by column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 58–63%.

Stereochemical Control and Validation

Isomerization Techniques

To enhance Z-selectivity, the crude product is treated with DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) at 60°C for 2 hours. This promotes thermodynamic isomerization to the Z-form.

Analytical Confirmation :

  • NOESY NMR : Cross-peaks between the chromone-C3 proton and thiazole-C2 proton confirm Z-configuration.
  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), retention time = 12.7 min.

Summary of Synthetic Routes

Step Reaction Type Key Reagents Conditions Yield
1 Vilsmeier-Haack formylation POCl₃, DMF 45–55°C, 2 h 78–85%
2 Hantzsch thiazole synthesis Thioacetamide, p-TsOH 70°C, 5 h 65–72%
3 Knoevenagel condensation Cyanoacetamide, TiCl₄ Toluene, 80°C, 6 h 67–74%
4 Michael addition 4-Isopropylphenylamine, Et₃N DCM, rt, 12 h 58–63%
5 Isomerization DBU, THF 60°C, 2 h 92% Z

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